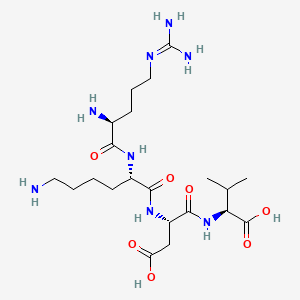

Thymocartin

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)/t12-,13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXXKVZEXZCLU-YXWQFLTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234688 | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85466-18-8 | |

| Record name | Thymocartin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085466188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOCARTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0H0SK3AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thymocartin (Thymosin Alpha 1): A Technical Guide to its Mechanism of Action in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms by which Thymocartin, scientifically known as Thymosin Alpha 1 (Tα1), exerts its immunomodulatory effects. Tα1 is a 28-amino acid peptide originally isolated from the thymus gland that plays a pivotal role in augmenting and restoring immune function.[1][2] Its synthetic counterpart, thymalfasin, is utilized in various clinical applications for its ability to enhance T-cell function, activate dendritic cells, and modulate cytokine production.[1] This document details the molecular interactions, signaling cascades, and cellular consequences of Tα1 activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Dendritic Cell Maturation and T-Cell Priming

The primary mechanism of Tα1's immunomodulatory action centers on its ability to act as a potent activator of the innate immune system, particularly dendritic cells (DCs), which are the most professional antigen-presenting cells (APCs).[2][3] By priming DCs, Tα1 orchestrates a robust downstream adaptive immune response, primarily mediated by T-helper 1 (Th1) cells.[1][2]

Interaction with Toll-Like Receptors (TLRs)

Tα1 initiates its action by binding to and acting as an agonist for Toll-like receptors (TLRs) on the surface of myeloid and plasmacytoid dendritic cells.[1] Specifically, it has been shown to signal through TLR2 and TLR9.[4][5] This interaction is the critical first step that triggers intracellular signaling cascades.

Intracellular Signaling Pathways

Upon binding to TLRs, Tα1 activates the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway.[2][5] This leads to the recruitment of downstream adaptor molecules, including IRAK4 and TRAF6.[2][6] The activation of TRAF6 serves as a crucial node, initiating two major signaling branches:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the p38 MAPK pathway is essential for the functional maturation of DCs.[2][3]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Tα1 induces the activation of the canonical NF-κB pathway, leading to the translocation of NF-κB transcription factors into the nucleus.[2][3]

These signaling events culminate in the transcriptional upregulation of genes crucial for DC maturation and function.

Quantitative Effects on Immune Cell Function

The activation of DCs by Tα1 leads to significant, quantifiable changes in their phenotype and function, which subsequently enhances T-cell responses.

Dendritic Cell Phenotype and Function

Treatment of immature DCs (iDCs) with Tα1 induces their differentiation into mature DCs (mDCs), characterized by the upregulation of co-stimulatory and antigen-presenting molecules and a decreased capacity for antigen uptake.[3]

Table 1: Effect of Tα1 on Human Monocyte-Derived DC Phenotype and Function

| Parameter Measured | Control (Untreated iDCs) | Tα1-Treated iDCs | Fold/Percent Change | Significance (p-value) | Reference |

|---|---|---|---|---|---|

| Surface Marker Expression (MFI) | |||||

| CD40 | Baseline | Upregulated | Significant Increase | <0.05 | [3] |

| CD80 | Baseline | Upregulated | Significant Increase | <0.05 | [3] |

| MHC Class I | Baseline | Upregulated | Significant Increase | <0.05 | [3] |

| MHC Class II | Baseline | Upregulated | Significant Increase | <0.05 | [3] |

| Antigen Uptake (MFI) | |||||

| FITC-Dextran Uptake | 583 MFI | 400 MFI | ~31% Reduction | <0.05 | [3] |

| T-Cell Stimulation |

| Allogeneic T-Cell Proliferation (cpm) at 1:40 DC:T ratio | ~15,000 cpm | ~30,000 cpm | ~2-fold Increase | <0.05 |[3] |

MFI: Mean Fluorescent Intensity; cpm: counts per minute

Modulation of Cytokine Production

Tα1-matured DCs are potent inducers of cytokine production from T-cells, promoting a mixed Th1 and Th2 response, with a notable enhancement of Th1-associated cytokines critical for anti-viral and anti-tumor immunity.[1][3]

Table 2: Cytokine Production by T-Cells Stimulated with Tα1-Treated mDCs

| Cytokine | Control (Untreated mDCs) | Tα1-Treated mDCs | Fold/Percent Change | Reference |

|---|---|---|---|---|

| Th1-type Cytokines (pg/mL) | ||||

| TNF-α | ~250 | ~500 | ~2-fold Increase | [3] |

| IFN-γ | ~1500 | ~2000 | ~33% Increase | [3] |

| IL-2 | ~300 | ~350 | ~17% Increase | [3] |

| Th2-type Cytokines (pg/mL) | ||||

| IL-5 | ~125 | ~250 | ~2-fold Increase | [3] |

| IL-13 | ~1000 | ~2000 | ~2-fold Increase | [3] |

| IL-10 | ~300 | ~400 | ~33% Increase |[3] |

Effects on T-Lymphocyte Populations

In clinical settings, particularly in patients with lymphocytopenia, Tα1 treatment has been shown to modulate T-cell numbers, aiming to restore immune homeostasis.[1] A meta-analysis of patients with severe acute pancreatitis demonstrated a significant increase in the percentage of CD4+ T-cells and the CD4+/CD8+ ratio.[7]

Table 3: Effect of Tα1 on T-Cell Subsets in Patients

| Parameter | Tα1 Intervention Group | Control Group | Mean Difference (MD) | Significance (p-value) | Reference |

|---|---|---|---|---|---|

| CD4+ T-Cell Percentage | ~46.9% | ~36.7% | 4.53 | <0.00001 | [7] |

| CD4+/CD8+ Ratio | - | - | 0.42 | <0.00001 |[7] |

Indirect Effects on Other Immune Cells

B-Cells and Antibody Production

While Tα1 does not appear to activate B-cells directly, its potentiation of T-helper cell activity leads to enhanced T-cell-dependent antibody production.[1] Tα1 can induce the production of B-cell growth factors, further supporting the humoral immune response.[1] This mechanism is crucial for its role as a vaccine adjuvant.[1]

Natural Killer (NK) Cells

Tα1 has been shown to directly activate Natural Killer (NK) cells, boosting their cytotoxic activity against virally infected cells and tumor cells.[1][4]

Detailed Experimental Protocols

The following protocols describe key methodologies used to quantify the immunomodulatory effects of Thymosin Alpha 1.

Generation of Immature Dendritic Cells (iDCs) from Monocytes

This protocol details the generation of iDCs from human peripheral blood mononuclear cells (PBMCs), which serves as a foundational step for subsequent functional assays.

-

Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.[3][8]

-

Cell Culture: Resuspend the purified CD14+ monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: Plate the cells at a density of 1 x 10^6 cells/mL. To induce differentiation into iDCs, supplement the culture medium with recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) at 800-1000 U/mL and Interleukin-4 (IL-4) at 500 U/mL.[9][10]

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium supplemented with cytokines on day 3.[8][11]

-

Harvesting: After the incubation period, iDCs will be loosely adherent. Harvest the cells by gentle pipetting. Confirm differentiation by flow cytometry, checking for downregulation of CD14 and upregulation of CD1a and CD11c.[8]

Mixed-Lymphocyte Reaction (MLR) Assay

This assay measures the ability of Tα1-matured DCs to stimulate the proliferation of allogeneic T-cells.

-

DC Maturation: Treat the generated iDCs (from Protocol 4.1) with Tα1 (e.g., 100 ng/mL) for 48 hours to induce maturation (mDCs). Use untreated iDCs as a control.

-

T-Cell Isolation: Isolate allogeneic CD3+ T-cells from a different healthy donor using negative selection MACS.

-

Co-culture: Co-culture the Tα1-treated mDCs (stimulators) with the allogeneic CD3+ T-cells (responders) in a 96-well U-bottom plate at varying DC:T-cell ratios (e.g., 1:20, 1:40, 1:100).

-

Proliferation Measurement: After 4-5 days of co-culture, assess T-cell proliferation.

-

[3H]-Thymidine Incorporation: Pulse the culture with 1 µCi of [3H]-thymidine for the final 18 hours. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter. Proliferation is proportional to the counts per minute (cpm).

-

Alternative (MTT Assay): Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Add solubilization solution and incubate overnight. Measure the absorbance at 570 nm.[12]

-

-

Cytokine Analysis: On day 3 of the co-culture, collect the supernatant to measure cytokine levels using a multiplex bead assay (e.g., Bio-Plex) according to the manufacturer's protocol.[3]

Flow Cytometry Protocol for Intracellular Cytokine Staining

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

-

Cell Stimulation: Stimulate PBMCs or purified T-cells (1x10^6 cells/mL) for 4-6 hours with a cell stimulant (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell.[13]

-

Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.[14]

-

Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cell membrane.

-

Permeabilization: Wash the cells and resuspend in a permeabilization buffer (e.g., PBS with 0.1-0.5% Saponin). Saponin creates pores in the cell membrane, allowing antibodies to access intracellular proteins.[15]

-

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Wash the cells to remove unbound intracellular antibodies. Resuspend in staining buffer and acquire data on a flow cytometer. Analyze the data to determine the percentage of T-cell subsets producing specific cytokines.[16]

Conclusion

This compound (Thymosin Alpha 1) is a potent immunomodulator that acts primarily by targeting dendritic cells through TLR-mediated signaling. This interaction triggers the MyD88-dependent activation of p38 MAPK and NF-κB pathways, leading to DC maturation. Functionally, this results in enhanced antigen presentation, increased T-cell proliferation, and a robust, Th1-skewed cytokine response. These core mechanisms underscore its therapeutic utility in a range of conditions characterized by immune dysfunction, including viral infections, cancers, and primary immunodeficiencies. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate and harness the immunomodulatory potential of this significant peptide.

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymosin alpha1 activates dendritic cell tryptophan catabolism and establishes a regulatory environment for balance of inflammation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]

- 8. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]

- 9. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. Intracellular Cytokine Staining Protocol [anilocus.com]

The Discovery and History of Thymosin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thymus gland, once considered a vestigial organ, is now recognized as a cornerstone of the immune system, largely due to the discovery of a family of bioactive peptides known as thymosins. This technical guide provides an in-depth exploration of the history, discovery, and biochemical characteristics of these influential molecules. From the initial extraction of a crude mixture termed Thymosin Fraction 5 to the isolation and characterization of its key constituents, Thymosin alpha 1 (Tα1) and Thymosin beta 4 (Tβ4), this document details the pivotal experiments and scientific milestones that have shaped our understanding of their immunomodulatory and regenerative functions. Detailed experimental protocols for their isolation are provided, alongside a comprehensive summary of their physicochemical properties. Furthermore, this guide elucidates the intricate signaling pathways through which Tα1 and Tβ4 exert their biological effects, offering valuable insights for researchers and professionals in the field of drug development.

A Historical Journey: The Unveiling of Thymosin Peptides

The story of thymosins begins in the early 1960s in the laboratory of Abraham White at the Albert Einstein College of Medicine.[1] It was during this period that the crucial role of the thymus gland in the development and function of the immune system was first being appreciated.[2] This foundational work set the stage for one of his postdoctoral students, Allan L. Goldstein, who would become a central figure in the discovery of thymosins.[2][3]

In 1966, Goldstein and White first coined the term "Thymosins" to describe the hormonelike factors they had extracted from calf thymus tissue.[1][4] Their research demonstrated that these extracts could restore immune function in thymectomized mice. By 1972, Goldstein's team, now at the University of Texas Medical Branch, had developed a partially purified, highly active preparation from calf thymus, which they named Thymosin Fraction 5 (TF5).[1][4] This crude mixture, containing at least 40 different polypeptides with molecular weights ranging from 1,000 to 15,000 Da, represented a significant step towards clinical application.[1]

A landmark moment arrived in 1974 when the U.S. Food and Drug Administration (FDA) granted an Investigational New Drug (IND) application for TF5 to be used in a Phase I clinical trial for children with primary immunodeficiency diseases.[1][2] The first patient, a five-year-old girl with DiGeorge syndrome, showed remarkable improvement in her T-cell count and overall immunity after receiving TF5, providing the first clinical evidence of the therapeutic potential of thymic peptides.[2][5] The groundbreaking results of this trial were published in the New England Journal of Medicine in 1975 by Drs. Arthur Ammann and Diane Wara.[1][4]

The success of TF5 spurred further research to identify the specific bioactive components within the mixture. This led to the isolation and characterization of Thymosin alpha 1 (Tα1) by Allan Goldstein's group in 1977.[6][7] Tα1, an acidic peptide composed of 28 amino acids, was found to be 10 to 1,000 times more active than TF5 in various in vitro and in vivo assays of T-cell function. Subsequently, another key peptide, Thymosin beta 4 (Tβ4), was isolated and sequenced.[4] Unlike Tα1, Tβ4 was found to be a major actin-sequestering protein, playing a crucial role in cell structure and motility.[8]

The discovery and characterization of Tα1 and Tβ4 opened new avenues for therapeutic development. Thymalfasin, the synthetic version of Tα1, is now approved in over 35 countries for the treatment of viral infections like hepatitis B and C, and as an immune modulator in various cancers and immunodeficiency disorders.[9] Tβ4 has shown significant promise in promoting wound healing and tissue regeneration, with ongoing clinical trials for conditions such as dry eye, pressure ulcers, and recovery from myocardial infarction.[3]

References

- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin-β4-mediated therapeutic neovascularization: role of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymosin beta4 inhibits TNF-alpha-induced NF-kappaB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymosin beta4: actin-sequestering protein moonlights to repair injured tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymosin Alpha 1: A Deep Dive into its Biological Activities and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Thymosin alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent immunomodulator with a wide range of biological activities. This technical guide provides an in-depth overview of the core biological functions of Tα1, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this multifaceted peptide.

Core Biological Activities: An Overview

Thymosin alpha 1 is primarily recognized for its ability to enhance and restore immune function. Its pleiotropic effects are mediated through the modulation of both the innate and adaptive immune systems. The peptide has demonstrated efficacy in a variety of clinical settings, including infectious diseases, cancer, and as a vaccine adjuvant.

The fundamental mechanism of Tα1 involves its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells (DCs) and myeloid cells.[1] This interaction triggers a cascade of intracellular signaling events, leading to the activation of key transcription factors such as NF-κB and AP-1. These, in turn, orchestrate the expression of a broad array of cytokines and chemokines, shaping the subsequent immune response.[2]

Key biological activities of Thymosin alpha 1 include:

-

Immune System Restoration: Tα1 promotes the maturation and differentiation of T-cells, particularly augmenting the function of CD4+ and CD8+ T-cells.[1][3] It can also enhance the activity of Natural Killer (NK) cells.

-

Antiviral Properties: Tα1 has been shown to suppress viral replication and is approved in numerous countries for the treatment of chronic hepatitis B and C.[1][3]

-

Antitumor Effects: The peptide exhibits direct anti-proliferative effects on certain tumor cells and can enhance the efficacy of chemotherapy and immunotherapy.[1][3]

-

Anti-inflammatory Action: Tα1 can modulate the inflammatory response by influencing the production of pro- and anti-inflammatory cytokines.[1][4]

-

Vaccine Adjuvant: Tα1 can enhance the immune response to vaccines, leading to increased antibody production.[1]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from various studies investigating the biological activities of Thymosin alpha 1.

Table 1: Clinical Efficacy of Thymosin alpha 1 in Chronic Hepatitis B

| Trial/Study | Treatment Regimen | Number of Patients | Efficacy Endpoint | Result |

| Chien et al., 1998 | 1.6 mg Tα1 twice weekly for 26 weeks | 32 | Complete Virological Response (CVR) at 18 months | 40.6% in Tα1 group vs. 9.4% in control group |

| Chien et al., 1998 | 1.6 mg Tα1 twice weekly for 52 weeks | 34 | CVR at 18 months | 26.5% in Tα1 group vs. 9.4% in control group |

| Anonymous, 1999 | 1.6 mg Tα1 twice weekly for 6 months | 49 | Sustained loss of HBV DNA and HBeAg | 25% in Tα1 group vs. 13% in placebo group |

| Iino et al., 2005 | 1.6 mg Tα1 monotherapy for 24 weeks | 158 | HBeAg clearance at 72 weeks | 22.8% |

| Iino et al., 2005 | 1.6 mg Tα1 monotherapy for 24 weeks | 158 | HBV DNA clearance at 72 weeks | 30% |

Table 2: Clinical Efficacy of Thymosin alpha 1 in Cancer Therapy

| Cancer Type | Treatment Regimen | Number of Patients | Efficacy Endpoint | Result |

| Metastatic Melanoma | DTIC + IFN-α + Tα1 (3.2 mg) | 488 (in 5 arms) | Overall Response Rate (ORR) | 10 responses vs. 4 in control (DTIC + IFN-α) |

| Metastatic Melanoma | DTIC + Tα1 (3.2 mg) | 488 (in 5 arms) | ORR | 12 responses vs. 4 in control (DTIC + IFN-α) |

| Metastatic Melanoma | Tα1-containing arms | ~390 | Median Overall Survival (OS) | 9.4 months vs. 6.6 months in control |

| Hepatocellular Carcinoma (post-resection) | Tα1 adjuvant therapy | 228 | 5-year OS rate | 74.0% in Tα1 group vs. 52.6% in control group |

| Hepatocellular Carcinoma (post-resection) | Tα1 + anti-PD-1 antibodies | 65 | 2-year Recurrence-Free Survival (RFS) | 80.2% vs. 65.8% (anti-PD-1 alone) and 24.6% (control) |

| Non-Small Cell Lung Cancer (post-resection) | Adjuvant Tα1 therapy (>24 months) | 1027 | 5-year OS rate | 83.3% vs. 72.7% in control group |

Table 3: Immunomodulatory Effects of Thymosin alpha 1

| Cell Type/Parameter | In Vitro/In Vivo | Tα1 Concentration/Dose | Measured Effect | Quantitative Result |

| Dendritic Cells (human) | In Vitro | 50 ng/mL | Upregulation of CD80 expression (MFI) | 28% increase |

| Dendritic Cells (human) | In Vitro | 50 ng/mL | Upregulation of MHC class I (MFI) | 34% increase |

| Dendritic Cells (human) | In Vitro | 50 ng/mL | Upregulation of MHC class II (MFI) | 17% increase |

| PBMCs (gastric cancer patients) | In Vitro | 50 µg/mL | Increase in CD4+CD25+Foxp3+ Tregs | From 1.68% to 2.19% |

| PBMCs (healthy donors) | In Vitro | 10 µg/mL | Increase in IL-6 secretion | >140% increase |

| PBMCs (healthy donors) | In Vitro | 1 µg/mL | Increase in TNF-α secretion | >500% increase in patient PBMCs |

| CD8+ T cells (COVID-19 patients) | Ex Vivo | 50 µg/mL | Attenuation of IL-6 expressing cells | Significant reduction (P = .050) |

Signaling Pathways

Thymosin alpha 1 exerts its immunomodulatory effects by activating several key intracellular signaling pathways. The primary mechanism involves the activation of Toll-like receptors, which subsequently triggers downstream cascades involving MyD88, MAPKs, and NF-κB.

Figure 1: Simplified signaling pathway of Thymosin alpha 1 via TLRs.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of Thymosin alpha 1's biological activities.

In Vitro Dendritic Cell Maturation Assay

Objective: To assess the effect of Thymosin alpha 1 on the maturation of human monocyte-derived dendritic cells.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).

-

DC Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate into immature dendritic cells (iDCs).

-

Tα1 Treatment: iDCs are treated with varying concentrations of Thymosin alpha 1 (e.g., 50 ng/mL) for a specified period (e.g., 48 hours). A control group without Tα1 is maintained.

-

Maturation Induction: In some experiments, a maturation stimulus such as TNF-α is added in the presence or absence of Tα1.

-

Flow Cytometry Analysis: The expression of DC maturation markers (e.g., CD40, CD80, CD86, MHC class I, MHC class II) is analyzed by multicolor flow cytometry using fluorescently labeled antibodies.

-

Antigen Uptake Assay: The antigen-uptake capacity of Tα1-treated and untreated iDCs is assessed by their ability to internalize FITC-conjugated dextran, quantified by flow cytometry.

-

Mixed Lymphocyte Reaction (MLR): The ability of Tα1-treated mature DCs (mDCs) to stimulate allogeneic T-cell proliferation is measured. T-cells are co-cultured with mDCs, and proliferation is assessed by [3H]-thymidine incorporation or CFSE dilution assay.

References

- 1. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Thymocartin and its Interaction with the Endocrine System

For Researchers, Scientists, and Drug Development Professionals

Preface: Defining Thymocartin

Initial literature searches for "this compound" yield limited specific results. However, deeper investigation reveals that this compound is the tetrapeptide fragment (residues 32-35) of the thymic hormone Thymopoietin II, with the amino acid sequence Arginine-Lysine-Aspartic Acid-Valine (Arg-Lys-Asp-Val). It is also commonly referred to as TP4. Much of the available research on the biological effects of Thymopoietin fragments has focused on the slightly larger pentapeptide, Thymopentin (TP5), which encompasses the TP4 sequence (Arg-Lys-Asp-Val-Tyr). Therefore, this guide will primarily focus on the documented interactions of Thymopoietin and its active fragments, with a particular emphasis on TP5 as a proxy for this compound's (TP4's) potential endocrine activities, explicitly noting where the data pertains to the parent molecule or the pentapeptide.

Introduction to this compound and the Endocrine System

The thymus gland, traditionally recognized for its central role in the maturation of the immune system, also functions as an endocrine organ, producing a family of polypeptide hormones that have far-reaching effects beyond immunomodulation. These thymic peptides, including the thymopoietins, are involved in a complex bidirectional communication network with the neuroendocrine system.

This compound (TP4), as a biologically active fragment of Thymopoietin II, is implicated in this intricate crosstalk. The endocrine system, a network of glands that produce and secrete hormones, regulates a vast array of physiological processes, including metabolism, growth and development, tissue function, sexual function, reproduction, sleep, and mood. The interaction between thymic peptides and the endocrine system highlights a critical link between the body's defense mechanisms and its hormonal regulatory pathways. This guide provides a detailed technical overview of the known and potential interactions of this compound with key components of the endocrine system, including the hypothalamic-pituitary-adrenal (HPA) axis, the gonadal axis, and the thyroid axis.

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a central component of the body's stress response. It involves a cascade of hormonal signals from the hypothalamus (Corticotropin-Releasing Hormone, CRH), the pituitary gland (Adrenocorticotropic Hormone, ACTH), and the adrenal glands (cortisol). Emerging evidence suggests that thymic peptides can modulate this critical stress-response pathway.

Effects on Pituitary Hormone Secretion

While direct studies on this compound (TP4) are scarce, research on the closely related Thymopentin (TP5) provides significant insights. An in-vitro study using isolated rat pituitary cells demonstrated that both Thymopoietin and Thymopentin can directly stimulate the release of specific pituitary hormones.

Table 1: Effect of Thymopentin (TP5) on In Vitro Pituitary Hormone Release

| Hormone | Effect of Thymopentin (10⁻¹² to 10⁻⁸ mol/l) |

| Adrenocorticotropic Hormone (ACTH) | Increased release (time- and dose-dependent) |

| β-Endorphin | Increased release (time- and dose-dependent) |

| β-Lipotropin | Increased release (time- and dose-dependent) |

| Luteinizing Hormone (LH) | No change |

| Follicle-Stimulating Hormone (FSH) | No change |

| Growth Hormone (GH) | No change |

| Thyroid-Stimulating Hormone (TSH) | No change |

| Prolactin (PRL) | No change |

Data sourced from a study on rat isolated pituitary cells.

This selective stimulation of ACTH, β-endorphin, and β-lipotropin suggests a direct action on the corticotroph cells of the anterior pituitary.

Signaling Pathway

The precise intracellular signaling pathway by which this compound or Thymopentin may stimulate pituitary hormone release has not been fully elucidated. However, the known mechanisms of pituitary hormone secretion involve receptor-mediated activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC).

Caption: Putative signaling pathway for this compound's effect on pituitary hormone release.

Experimental Protocol: In Vitro Pituitary Cell Culture for Hormone Release Assay

This protocol is based on established methods for studying pituitary hormone secretion in response to secretagogues.

Objective: To determine the in-vitro effect of this compound (TP4) on the release of ACTH, β-endorphin, and β-lipotropin from primary rat pituitary cells.

Materials:

-

Adult male Wistar rats (200-250g)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Collagenase (Type I)

-

Hyaluronidase

-

DNase I

-

This compound (TP4) stock solution

-

Corticotropin-Releasing Hormone (CRH) as a positive control

-

24-well culture plates

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat ACTH, β-endorphin, and β-lipotropin

Methodology:

-

Pituitary Gland Isolation and Cell Dispersion:

-

Euthanize rats and aseptically remove the anterior pituitary glands.

-

Mince the glands and incubate in DMEM containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation to disperse the cells.

-

Filter the cell suspension to remove undigested tissue and wash the cells with DMEM.

-

-

Cell Culture:

-

Resuspend the cells in DMEM supplemented with 10% FBS and plate them in 24-well plates at a density of 2-5 x 10⁵ cells per well.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow cell attachment.

-

-

Hormone Release Assay:

-

After the initial culture period, wash the cells with serum-free DMEM.

-

Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁸ M), a positive control (CRH), or vehicle control.

-

Incubate for a defined period (e.g., 3 hours).

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well and centrifuge to remove any detached cells.

-

Store the supernatants at -20°C until analysis.

-

Quantify the concentrations of ACTH, β-endorphin, and β-lipotropin in the supernatants using specific RIA or ELISA kits.

-

-

Data Analysis:

-

Express hormone release as a percentage of the control and analyze for dose-dependent effects of this compound. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

-

Interaction with the Gonadal Axis

The hypothalamic-pituitary-gonadal (HPG) axis governs reproductive function through the interplay of Gonadotropin-Releasing Hormone (GnRH), LH, FSH, and gonadal steroids (testosterone and estrogen). While direct evidence for this compound's (TP4) influence on this axis is limited, the broader family of thymic peptides has been shown to have modulatory effects.

Potential for Modulation of Gonadotropins and Steroidogenesis

The observation that Thymopentin (TP5) does not directly stimulate LH and FSH release from the pituitary in vitro suggests that any influence of this compound on the gonadal axis is likely to be indirect. Potential mechanisms could involve:

-

Modulation of GnRH release from the hypothalamus.

-

Direct effects on the gonads (testes and ovaries).

-

Alteration of the sensitivity of the gonads to LH and FSH.

Further research is required to elucidate these potential interactions.

Experimental Workflow for Investigating Gonadal Axis Interaction

Caption: Experimental workflow to assess this compound's impact on the gonadal axis.

Interaction with the Thyroid Axis

The hypothalamic-pituitary-thyroid (HPT) axis regulates metabolism through the secretion of Thyrotropin-Releasing Hormone (TRH), Thyroid-Stimulating Hormone (TSH), and the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The relationship between the thymus and the thyroid gland is an area of active investigation.

Potential for Modulation of Thyroid Function

The in-vitro study on rat pituitary cells showed no direct effect of Thymopentin (TP5) on TSH release. This suggests that, similar to its interaction with the gonadal axis, any influence of this compound on thyroid function is likely to be indirect. Possible mechanisms include:

-

Modulation of TRH release from the hypothalamus.

-

Direct effects on the thyroid gland's production of T4 and T3.

-

Alteration of peripheral conversion of T4 to the more active T3.

Given the immunomodulatory properties of thymic peptides, there is also the potential for indirect effects on the thyroid in the context of autoimmune thyroid diseases.

Conclusion and Future Directions

This compound (TP4), a tetrapeptide fragment of Thymopoietin II, represents a fascinating link between the immune and endocrine systems. While direct research on this compound is limited, evidence from studies on its parent molecule and the closely related pentapeptide, Thymopentin (TP5), strongly suggests a modulatory role in the endocrine system, particularly the HPA axis. The selective stimulation of ACTH, β-endorphin, and β-lipotropin from the pituitary gland in vitro by Thymopentin points to a direct and specific interaction that warrants further investigation for this compound.

For drug development professionals, the potential of this compound to modulate the HPA axis without directly impacting the gonadal or thyroid axes presents an intriguing prospect for targeted therapeutic interventions. Future research should focus on:

-

Receptor Identification: Identifying and characterizing the specific pituitary receptors for this compound and other thymopoietin fragments.

-

In Vivo Studies: Conducting comprehensive in vivo animal studies to confirm the endocrine effects of this compound and to assess its impact on the gonadal and thyroid axes under physiological and pathophysiological conditions.

-

Mechanism of Action: Elucidating the intracellular signaling pathways activated by this compound in endocrine tissues.

A deeper understanding of the intricate interactions between this compound and the endocrine system will be pivotal for harnessing its therapeutic potential in a range of clinical applications, from immunodeficiency to stress-related disorders.

Thymocartin: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymocartin, also known as Thymopoietin II (32-35) or TP-4, is a tetrapeptide with the amino acid sequence Arginine-Lysine-Aspartic Acid-Valine (Arg-Lys-Asp-Val). It represents the 32-35 fragment of the naturally occurring thymic hormone, thymopoietin. As a biologically active peptide, this compound has garnered interest for its immunomodulatory properties, playing a role in T-cell differentiation and the regulation of the immune system. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, biological functions, and the experimental methodologies used for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a small peptide with a molecular structure defined by the sequence of its four constituent amino acids. The presence of basic (Arginine, Lysine) and acidic (Aspartic Acid) residues contributes to its overall charge and solubility.

| Property | Value | Source |

| Molecular Formula | C21H40N8O7 | Calculated |

| Molecular Weight | 516.60 g/mol | [1] |

| Monoisotopic Mass | 516.3020 Da | [1] |

| Amino Acid Sequence | Arg-Lys-Asp-Val | [2] |

| Isoelectric Point (pI) | ~9.59 | Calculated |

| Solubility | Soluble in water | Inferred from charged residues |

| pKa (α-COOH) | ~2.17 | [3] |

| pKa (α-NH3+) | ~9.04 (Arginine) | [3] |

| pKa (Side Chains) | Arg: ~12.48, Lys: ~10.54, Asp: ~3.90 | [3] |

Note: Calculated values are estimates based on the amino acid sequence and standard pKa values. Actual experimental values may vary.

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered on its role as an immunomodulator. Its effects are largely attributed to its influence on T-lymphocyte function.

Immunomodulatory Effects:

-

T-cell Differentiation: this compound, like its parent molecule thymopoietin, is involved in the induction of T-cell subpopulations.[2] It is considered to have a thymic hormone substitution effect, contributing to the restoration of an impaired immune system.[2]

-

T-cell Membrane Activation: Studies have shown that this compound (TP-4) and even its shorter fragment TP-3 (Arg-Lys-Asp) exhibit significant T-cell membrane activation effects, comparable to or higher than the larger thymopentin (TP-5).[2]

Mechanism of Action:

The precise molecular mechanism of this compound is still under investigation, but studies on the parent molecule, thymopoietin, and its active pentapeptide fragment, thymopentin (residues 32-36), provide significant insights.

-

Receptor Binding: Thymopoietin has been shown to bind to specific receptors on T-cells.[4] It also interacts with nicotinic acetylcholine receptors, suggesting a broader range of biological targets. The region encompassing residues 32-36 is considered the active site for T-cell receptor binding.[4]

-

Intracellular Signaling: The binding of thymopoietin fragments to their receptors is known to trigger intracellular signaling cascades. A key event is the elevation of intracellular cyclic guanosine monophosphate (cGMP), which acts as a second messenger in T-cells. This suggests that this compound may also mediate its effects through the cGMP signaling pathway.

-

NF-κB Signaling Pathway: There is evidence to suggest that thymic peptides can influence the NF-κB signaling pathway, which is crucial for regulating immune and inflammatory responses. Thymopentin has been shown to exert neuroprotective effects by inhibiting the NF-κB/NLRP3 signaling pathway.[1] It is plausible that this compound could also modulate NF-κB activity to exert its immunomodulatory effects.

Experimental Protocols

The characterization and synthesis of this compound involve standard techniques in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the Arg-Lys-Asp-Val tetrapeptide.

Methodology:

-

Resin Selection and Loading: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is chosen. The first amino acid (Valine) with its α-amino group protected (e.g., with Fmoc) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the resin-bound Valine using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid (Aspartic Acid with side-chain protection) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amino group of the preceding amino acid.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and by-products.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids (Lysine with side-chain protection and Arginine with side-chain protection).

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.

High-Performance Liquid Chromatography (HPLC) Purification

Objective: To purify the synthesized this compound peptide.

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is employed:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is run over a specified time to elute the peptide.

-

Detection: The peptide is detected by monitoring the absorbance at 210-220 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The collected fractions are lyophilized to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry and NMR

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

-

Mass Spectrometry (MS):

-

The purified peptide is dissolved in a suitable solvent.

-

The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

The observed molecular weight is compared to the calculated theoretical mass of Arg-Lys-Asp-Val to confirm its identity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR spectra are acquired.

-

The chemical shifts and coupling patterns of the protons are analyzed to confirm the amino acid sequence and assess the peptide's conformation in solution.

-

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathways of this compound in T-cells.

General Experimental Workflow for this compound Analysis

Caption: General workflow for synthesis and analysis of this compound.

Conclusion

This compound (Arg-Lys-Asp-Val) is a promising immunomodulatory peptide with a well-defined primary structure. Its biological activities are linked to the regulation of T-cell function, likely through signaling pathways involving cGMP and potentially NF-κB. The synthesis and characterization of this compound can be readily achieved using standard peptide chemistry protocols. Further research into its precise mechanism of action and its therapeutic potential is warranted and will be facilitated by the methodologies outlined in this guide.

References

Thymocartin's Dichotomous Role in Immunity: A Technical Guide to Innate and Adaptive Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thymus gland serves as the primary site for the maturation of T-lymphocytes, secreting a host of peptides that regulate various facets of the immune system. While the term "Thymocartin" refers to a specific tetrapeptide (Arg-Lys-Asp-Val), the vast body of immunomodulatory research in this area has focused on Thymosin alpha 1 (Tα1), a 28-amino acid peptide, and its synthetic counterpart, thymalfasin.[1][2] Tα1 was first isolated from a bovine thymus preparation known as thymosin fraction 5 and is recognized as a potent biological response modifier.[1][3] This guide will delve into the core functions and mechanisms of Thymosin alpha 1, the most extensively studied thymic peptide, as a proxy for understanding the immunomodulatory potential of this class of molecules, exploring its distinct yet interconnected roles in orchestrating both innate and adaptive immunity.

Tα1 is a pleiotropic molecule, meaning it exerts multiple effects on various immune cell subsets.[4] Its primary mechanism involves acting as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells and myeloid cells.[2][4] This interaction triggers downstream signaling cascades that bridge the initial, non-specific innate defenses with the highly specific, memory-driven adaptive immune response.

Function in Innate Immunity: The First Line of Defense

The innate immune system provides immediate, non-specific defense against pathogens. Tα1 enhances this first line of defense by directly stimulating its key cellular effectors. Its actions are crucial in priming and shaping the subsequent adaptive response.

1. Activation of Antigen-Presenting Cells (APCs): Tα1's most critical role in innate immunity is its action on dendritic cells (DCs), the most potent APCs. It drives the differentiation and maturation of DCs from human peripheral blood CD14+ monocytes.[5] This maturation is characterized by the upregulation of key surface markers and a reduction in endocytic function, shifting the DC's priority from antigen capture to antigen presentation.[5] By binding to TLRs on both myeloid and plasmacytoid DCs, Tα1 initiates signaling pathways that lead to the production of cytokines essential for immune activation.[2][4]

2. Enhancement of Macrophage and Neutrophil Activity: Tα1 has been shown to modulate the activity of macrophages, large phagocytic cells that engulf pathogens and cellular debris.[6] It can enhance their phagocytic capabilities, allowing for more efficient clearance of pathogens.[7] Furthermore, Tα1 can influence macrophage polarization and regulate the viability of T cells.[8] While direct, extensive data on Tα1's effect on neutrophils is less detailed, the peptide's overall immunomodulatory function suggests a role in coordinating the inflammatory response where neutrophils are key players.[9]

3. Stimulation of Natural Killer (NK) Cells: NK cells are cytotoxic lymphocytes of the innate immune system, capable of killing virally infected cells and tumor cells without prior sensitization. Tα1 directly enhances the cytotoxic function of NK cells, bolstering the immediate antiviral and antitumor surveillance capabilities of the immune system.[1][2]

Signaling Pathways in Innate Immunity

Tα1 exerts its effects on innate immune cells primarily through the activation of Toll-like receptors. This engagement triggers intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][7] The activation of these pathways is crucial for the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on APCs, which are necessary steps for initiating a robust adaptive immune response.

Function in Adaptive Immunity: The Specific, Targeted Response

The adaptive immune system is characterized by specificity and memory, involving T and B lymphocytes. Tα1 plays a fundamental role in potentiating T-cell mediated immune responses, which are central to adaptive immunity.[1]

1. T-Lymphocyte Maturation and Proliferation: Tα1 is critically involved in the differentiation and maturation of T-cell progenitor cells in the thymus.[1][8] In peripheral tissues, it promotes the proliferation of activated T cells, which is particularly crucial for restoring lymphocyte counts in patients with lymphopenia.[1] Clinical studies have demonstrated that Tα1 treatment can significantly increase CD4+ helper T-cell counts and improve the CD4+/CD8+ ratio in immunocompromised individuals.[3]

2. Modulation of T-Helper Cell Differentiation: Tα1 influences the balance of T-helper (Th) cell responses. It primarily promotes a Th1-type response, characterized by the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][10] This cytokine profile is essential for effective cell-mediated immunity against intracellular pathogens (like viruses) and cancer cells.[8]

3. Enhancement of Cytotoxic T-Lymphocyte (CTL) Activity: By promoting Th1 responses and the production of IL-2, Tα1 indirectly enhances the activity of CD8+ cytotoxic T-lymphocytes (CTLs).[2] CTLs are responsible for recognizing and killing infected or malignant cells, making Tα1 a valuable agent in antiviral and anticancer therapies.[1]

4. B-Lymphocyte and Antibody Response: While Tα1's effects are predominantly on T-cells, it also indirectly enhances humoral immunity. The T-cell-dependent antibody production is stimulated by Tα1, which is why it has been effectively used as a vaccine adjuvant to increase the response to vaccines, for instance, against influenza and hepatitis B.[1] It aids in the development of B cells into antibody-producing plasma cells.

Quantitative Data Summary

The immunomodulatory effects of Thymosin alpha 1 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of Tα1 on T-Lymphocyte Subsets in Patients

| Parameter | Condition Studied | Dosage/Regimen | Result | Reference(s) |

|---|---|---|---|---|

| CD4+ T-Cells | Severe Acute Pancreatitis | Not specified | Significant increase (MD=82.68, 95%CI [39.32, 126.04]) | [3] |

| CD4+/CD8+ Ratio | Severe Acute Pancreatitis | Not specified | Significant improvement (MD=0.42, 95%CI [0.26, 0.58]) | [3] |

| Lymphocyte Count | Severe COVID-19 | Not specified | Restoration of lymphocytopenia and reversion of exhausted T cells |

| PD-1 expression on CD8+ T cells | Post-Acute COVID-19 (PASC) | ex vivo treatment | Significant decrease, suggesting reversal of T-cell exhaustion | |

MD: Mean Difference; CI: Confidence Interval

Table 2: Effects of Tα1 on Inflammatory Markers and Clinical Outcomes

| Parameter | Condition Studied | Dosage/Regimen | Result | Reference(s) |

|---|---|---|---|---|

| C-Reactive Protein (CRP) | Severe Acute Pancreatitis | Lower-dose Tα1 | Significant reduction (MD=-30.12 mg/L) | [3] |

| Extrapancreatic Infections | Severe Acute Pancreatitis | Not specified | Reduced overall incidence (RR=0.56) | [3] |

| Mortality | Severe COVID-19 | Tα1 treatment | Significant reduction in mortality (from 30% to 11%) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages (in vitro) | 7.813 to 31.25 ug/ml | Dose-dependent reduction | |

RR: Risk Ratio

Experimental Protocols

Providing a detailed methodology is crucial for the replication and validation of scientific findings. Below is a synthesized protocol for a key experiment: the in vitro differentiation and maturation of human monocyte-derived dendritic cells (DCs) under the influence of Thymosin alpha 1, based on common methodologies.[5]

Protocol: In Vitro Generation and Maturation of Monocyte-Derived Dendritic Cells

1. Objective: To assess the effect of Thymosin alpha 1 on the differentiation and maturation of DCs from human peripheral blood monocytes.

2. Materials:

-

Ficoll-Paque PLUS (for density gradient centrifugation)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant Human Interleukin-4 (IL-4)

-

Thymosin alpha 1 (Tα1)

-

Lipopolysaccharide (LPS) (for positive control of maturation)

-

Fluorescently-labeled monoclonal antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)

-

Phosphate-Buffered Saline (PBS)

3. Methodology:

-

Step 1: Monocyte Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD14+ monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Assess purity of the isolated CD14+ monocytes via flow cytometry (should be >90%).

-

-

Step 2: Differentiation of Immature DCs (iDCs):

-

Culture the purified monocytes at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Supplement the medium with 50 ng/mL of GM-CSF and 20 ng/mL of IL-4 to induce differentiation into immature DCs (iDCs).

-

Incubate for 5 days at 37°C in a 5% CO₂ humidified incubator.

-

-

Step 3: Maturation of DCs with Tα1:

-

On day 5, harvest the iDCs and re-plate in fresh medium containing GM-CSF and IL-4.

-

Divide cells into experimental groups:

-

Control (iDCs): No additional stimulus.

-

Tα1 treated: Add Tα1 at a predetermined concentration (e.g., 100 ng/mL).

-

Positive Control (mDCs): Add LPS (e.g., 1 µg/mL) to induce maturation.

-

-

Incubate for an additional 48 hours.

-

-

Step 4: Analysis of DC Maturation Markers:

-

Harvest the cells from all groups.

-

Stain the cells with fluorescently-labeled monoclonal antibodies against surface markers (CD80, CD83, CD86, HLA-DR) and the monocyte marker CD14.

-

Analyze the expression levels of these markers using a flow cytometer. Maturation is indicated by an upregulation of CD80, CD83, CD86, and HLA-DR, and a downregulation of CD14.

-

-

Step 5 (Optional): Functional Assays:

-

Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic CD3+ T-cells to measure the DCs' ability to stimulate T-cell proliferation.

-

Cytokine Analysis: Measure the concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatants using ELISA or a multiplex bead array to assess the cytokine profile induced by Tα1 treatment.

-

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trtmd.com [trtmd.com]

- 3. Thymalfasin | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. biotechpeptides.com [biotechpeptides.com]

- 7. ahmetozyigit.com [ahmetozyigit.com]

- 8. innerbody.com [innerbody.com]

- 9. Serum thymosin α 1 levels in patients with chronic inflammatory autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Preclinical Therapeutic Potential of Thymic Peptides: The Case of Thymocartin (Thymosin Alpha 1)

Introduction

Thymic peptides are a class of naturally occurring polypeptide hormones that play a crucial role in the development, maturation, and function of the immune system.[1] Among these, Thymosin Alpha 1 (Tα1) is the most extensively studied for its potent immunomodulatory and anti-tumor properties.[1][2] This technical guide focuses on the preclinical research surrounding Tα1, often marketed under names like Thymocartin or Zadaxin (the synthetic equivalent, thymalfasin), to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.[2][3] The rationale for its use in oncology stems from the understanding that tumor progression is often facilitated by a failure of the host's immune response.[4] Tα1 acts to restore and enhance this immune surveillance. This document synthesizes key preclinical findings, details common experimental methodologies, and visualizes the complex biological pathways involved.

Core Mechanisms of Action

Preclinical studies have revealed that Thymosin Alpha 1 exerts its therapeutic effects through a pleiotropic mechanism, influencing both the innate and adaptive immune systems and, in some cases, acting directly on pathological cells.[5][6][7] Its primary action involves binding to Toll-like receptors (TLRs), particularly on dendritic cells (DCs), which triggers downstream signaling cascades that orchestrate a broader immune response.[1][6]

Signaling Pathways

Tα1's interaction with TLRs on immune cells like dendritic cells initiates a cascade of intracellular events. This primarily involves the MyD88-dependent pathway, leading to the activation of key transcription factors such as NF-κB and AP-1. These factors then drive the expression of various cytokines, chemokines, and co-stimulatory molecules, shaping the subsequent immune response.

Preclinical Efficacy in Oncology

Tα1 has demonstrated significant anti-tumor effects in a variety of preclinical cancer models, including lung cancer, melanoma, breast cancer, and hepatocellular carcinoma.[2][8] Its efficacy is attributed to a dual mechanism: direct inhibition of tumor cell proliferation and indirect enhancement of the host's anti-tumor immunity.[2]

Direct Anti-Tumor Effects

In vitro studies have shown that Tα1 can directly inhibit the growth of certain cancer cell lines and induce apoptosis.[2] This effect is often mediated by influencing critical cellular pathways like PI3K/Akt.

-

Table 1: Summary of In Vitro Anti-Proliferative and Pro-Apoptotic Effects of Tα1

Cell Line Cancer Type Effect Effective Concentration Citation Human Leukemia Lines Leukemia Inhibition of proliferation, induction of apoptosis 100-160 µM [2] ZR-75-1, MCF-7 Breast Cancer Inhibition of proliferation, induction of apoptosis 100-160 µM [2] Non-Small Cell Lung Lung Cancer Inhibition of proliferation, induction of apoptosis Not specified [2] Melanoma Cell Lines Melanoma Inhibition of proliferation, induction of apoptosis Not specified [2] | HepG2 | Liver Cancer | Inhibition of proliferation | Not specified |[1] |

Immune-Mediated Anti-Tumor Effects

The primary anti-cancer mechanism of Tα1 is through the potentiation of the immune system. It enhances the maturation and function of T cells, activates Natural Killer (NK) cells, and promotes the maturation of dendritic cells, leading to a more robust anti-tumor response.[1][9]

Experimental Protocols

Reproducibility is key in preclinical research. Below are detailed methodologies for common assays used to evaluate the therapeutic potential of Thymosin Alpha 1.

In Vitro Cell Proliferation and Apoptosis Assay

This protocol outlines the steps to assess the direct effect of Tα1 on cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Treatment : Cells are seeded in 96-well plates. After 24 hours, the media is replaced with fresh media containing various concentrations of Tα1 (e.g., 0, 20, 50, 100, 160 µM).

-

Proliferation Assay (MTT Assay) : After 48-72 hours of incubation, MTT reagent is added to each well. Following a 4-hour incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

-

Apoptosis Assay (Annexin V/PI Staining) : Cells are treated as described above in 6-well plates. After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is quantified using flow cytometry.

In Vivo Tumor Xenograft Model

This protocol describes an animal model to evaluate Tα1's in vivo efficacy.

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation : 1-5 million human cancer cells (e.g., A549) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment Protocol : Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The treatment group receives daily or bi-weekly subcutaneous injections of Tα1 (e.g., 1.6 mg/kg). The control group receives a vehicle (e.g., saline).

-

Data Collection : Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis : At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), mice are euthanized. Tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Workflow Visualization

The overall preclinical evaluation process follows a logical progression from initial in vitro screening to more complex in vivo validation.

Immunomodulatory Properties

Tα1's ability to modulate the immune system is central to its therapeutic potential, not only in cancer but also in infectious diseases and as a vaccine adjuvant.[2][6]

-

Table 2: Summary of Preclinical Immunomodulatory Effects of Tα1

Immune Cell Type Effect Key Mediators/Markers Citation T Cells Promotes maturation of T-cell progenitors; Balances CD4+/CD8+ ratio; Increases cytokine production IL-2, IFN-γ [1][2] Dendritic Cells (DCs) Promotes maturation and activation; Enhances antigen presentation TLR9, MyD88 [1][6] Natural Killer (NK) Cells Increases cytotoxic activity - [1][9] | Macrophages | Modulates cytokine production | IL-6, IL-10, IL-12 |[1] |

Conclusion and Future Directions

The body of preclinical evidence strongly supports the therapeutic potential of Thymosin Alpha 1 (this compound). Its multifaceted mechanism of action, encompassing direct anti-tumor effects and robust immune system enhancement, makes it a compelling candidate for further development, particularly in combination with other cancer therapies like chemotherapy and immune checkpoint inhibitors.[4][9] Future preclinical research should focus on elucidating the precise molecular targets to move beyond its current characterization as a phenotypic drug, exploring novel delivery systems to improve bioavailability, and identifying predictive biomarkers to optimize patient selection in future clinical trials.[5][10]

References

- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic applications of thymosin peptides: a patent landscape 2018-present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Historical review on thymosin α1 in oncology: preclinical and clinical experiences | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Phenotypic drug discovery: a case for thymosin alpha-1 [frontiersin.org]

- 6. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Issues in pharmaceutical development of thymosin alpha1 from preclinical studies through marketing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mechanism and clinical application of thymosin in the treatment of lung cancer [frontiersin.org]

- 10. Phenotypic drug discovery: a case for thymosin alpha-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Thymus Gland's Role in Immune Modulation: A Technical Guide to Thymosin Alpha 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes, the key effectors of adaptive immunity. It produces a cohort of peptide hormones that regulate various facets of the immune system. While the term "Thymocartin" is not found in peer-reviewed scientific literature and may be a proprietary or non-standard term, this guide will focus on the well-characterized and clinically significant thymic peptide, Thymosin Alpha 1 (Tα1). This document provides a comprehensive overview of the synthesis, mechanism of action, and biological effects of Tα1. It includes quantitative data on its immunomodulatory activities, detailed experimental protocols for its study, and visual diagrams of its signaling pathways and relevant experimental workflows to support advanced research and drug development.

Introduction: The Thymus and its Hormonal Function

The thymus, located in the anterior superior mediastinum, is the principal site for the development and maturation of T-cells.[1][2] This process, critical for establishing a functional and self-tolerant T-cell repertoire, is orchestrated by the thymic microenvironment, which includes thymic epithelial cells that produce several peptide hormones.[3] These hormones, including the thymosins, thymopoietin, and thymulin, are secreted into the bloodstream and exert systemic effects on the immune system.[4]

The most extensively studied of these is Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from a bovine thymus preparation known as Thymosin Fraction 5.[5] Tα1 is a potent biological response modifier, enhancing T-cell function, promoting the differentiation of thymocytes, and activating various cells of the immune system to bolster defenses against viral, bacterial, and fungal infections, as well as malignancies.[5][6] Its synthetic counterpart, thymalfasin, is approved in numerous countries for treating conditions like chronic hepatitis B and C and for its immune-enhancing properties in various diseases.[5]

Biochemistry and Synthesis of Thymosin Alpha 1

Tα1 is derived from a larger precursor protein called prothymosin alpha (ProTα), a highly acidic protein consisting of 109 amino acids. ProTα is cleaved by asparaginyl endopeptidase to release the N-terminally acetylated Tα1 peptide.[7] While initially isolated from bovine thymus, Tα1 for clinical and research use is now primarily produced via solid-phase peptide synthesis or recombinant DNA technology.[5]

Mechanism of Action: TLR-Mediated Signaling

Thymosin Alpha 1 exerts its pleiotropic effects by interfacing with the innate immune system. It functions as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9, which are expressed on antigen-presenting cells like dendritic cells (DCs) and macrophages.[5] The binding of Tα1 to these TLRs initiates a downstream signaling cascade that is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[8]

The engagement of the Tα1-TLR-MyD88 complex leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] Activation of these pathways drives the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to the functional maturation of dendritic cells and the enhancement of T-cell responses.[4][9]

References

- 1. Enhanced Immunomodulatory Effects of Thymosin-Alpha-1 in Combination with Polyanionic Carbosilane Dendrimers against HCMV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide radioimmunoassay (ria) | PDF [slideshare.net]

- 3. pharmtech.com [pharmtech.com]

- 4. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Thymic Peptides on Cytokine and Chemokine Production

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Thymocartin" is not widely used in peer-reviewed scientific literature. This guide focuses on the well-researched thymic peptides, primarily Thymosin Alpha 1 (Tα1) and Thymosin Beta 4 (Tβ4), which are the active components in various thymic preparations used for immunomodulation. Tα1 is commercially available as Thymalfasin (Zadaxin).

Executive Summary

Thymic peptides are a class of biologically active molecules originally isolated from the thymus gland, a primary lymphoid organ essential for the maturation of T-cells. These peptides, particularly Thymosin Alpha 1 (Tα1) and Thymosin Beta 4 (Tβ4), are potent immunomodulators that exert significant influence over the production of cytokines and chemokines, the signaling molecules that orchestrate immune and inflammatory responses. Tα1 generally functions as an immune enhancer, promoting T-cell maturation and balancing T-helper (Th)1 and Th2 responses. It can increase the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) while in other contexts, it can reduce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[1] Tβ4, conversely, exhibits potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway, which leads to a reduction in pro-inflammatory cytokines and chemokines like IL-8.[2] This guide provides a detailed overview of the mechanisms of action, quantitative effects, relevant experimental protocols, and key signaling pathways associated with the impact of these thymic peptides on cytokine and chemokine networks.

Introduction to Thymic Peptides and Immune Regulation

The immune system relies on a complex network of cellular communication mediated by cytokines and chemokines. Cytokines are a broad category of small proteins that are crucial for controlling the growth, activity, and differentiation of immune cells. Chemokines are a specific type of cytokine that directs the migration of immune cells to sites of inflammation or injury.

Thymic peptides represent a key endogenous mechanism for regulating this network.

-

Thymosin Alpha 1 (Tα1): A 28-amino acid peptide, Tα1 is known to restore and enhance immune function, particularly cell-mediated immunity.[3][4] It acts on various immune cells, including T-cells and dendritic cells (DCs), to modulate cytokine release, thereby shaping the nature of the immune response.[3][5]

-

Thymosin Beta 4 (Tβ4): A 43-amino acid peptide, Tβ4 is recognized for its roles in tissue repair, wound healing, and angiogenesis.[6] A key aspect of its regenerative function is its ability to suppress inflammatory responses by downregulating the production of inflammatory mediators.[2][6]

Quantitative Impact on Cytokine and Chemokine Production

The immunomodulatory effects of Tα1 and Tβ4 have been quantified in various in vitro and in vivo models. The tables below summarize the observed effects on specific cytokine and chemokine production.

Thymosin Alpha 1 (Tα1)

Tα1's effect is context-dependent, sometimes stimulating and other times reducing inflammatory responses. It often promotes a Th1-type response, which is critical for antiviral and anti-tumor immunity, but can also mitigate excessive inflammation, such as the "cytokine storm" observed in severe infections.[7]

| Cytokine/Chemokine | Cell Type / Model | Experimental Condition | Observed Effect | Reference |

| Increased Production | ||||

| IFN-γ | Human T-cells | Mitogen/antigen stimulation | Increased production | [8] |

| IL-2 | Human T-cells | Mitogen/antigen stimulation | Increased production and receptor expression | [3][8] |